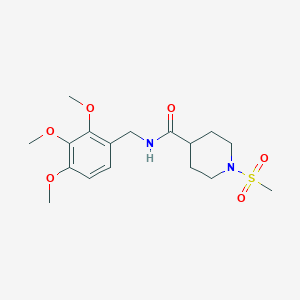![molecular formula C9H13N3O3 B6086623 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water and organic solvents. Meldrum's acid has been widely used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid acts as a nucleophile in organic reactions, which makes it a useful building block in the synthesis of various organic compounds. It can also act as a weak acid, which allows it to participate in acid-catalyzed reactions. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been shown to undergo reversible protonation and deprotonation, which makes it a versatile reagent in organic synthesis.
Biochemical and physiological effects:
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit some cytotoxicity against cancer cells in vitro, which suggests that it may have potential as an anti-cancer agent. Further studies are needed to investigate the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be difficult to handle due to its hygroscopic nature, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. One potential area of research is the development of new synthetic methods using 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid as a building block. Another potential area of research is the investigation of the potential biochemical and physiological effects of 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. Additionally, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid may have potential as a catalyst in organic reactions, which could be an area of future research. Overall, 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has significant potential for use in organic synthesis and scientific research.
Synthesemethoden
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid can be synthesized via the reaction of malonic acid with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid. The yield of the reaction is typically high, and the process is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has been widely used in scientific research as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of antiviral agents, anti-cancer drugs, and antibiotics. 5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid has also been used in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
6-hydroxy-5-(2-methylpropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXBSKICMASKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-methylpropyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)
![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6086563.png)
![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B6086581.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6086590.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6086608.png)
![8-bromo-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6086610.png)


![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)